(1,3-Dioxolan-4-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

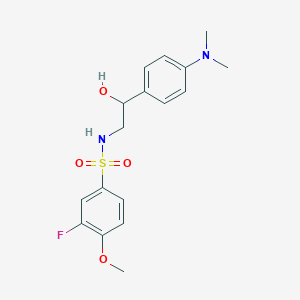

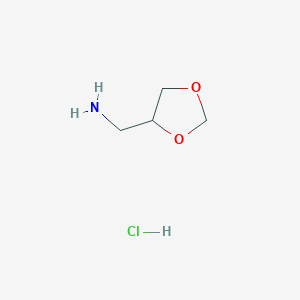

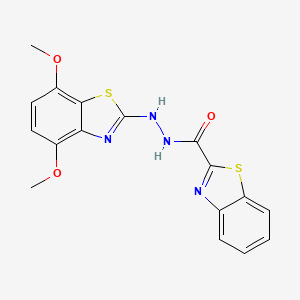

“(1,3-Dioxolan-4-yl)methanamine hydrochloride” is a chemical compound with a heterocyclic ring structure that contains an amine group. It has a CAS Number of 22195-50-2 and a molecular weight of 139.58 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C4H9NO2.ClH/c5-1-4-2-6-3-7-4;/h4H,1-3,5H2;1H . This indicates that the compound has a molecular structure consisting of a dioxolane ring with a methanamine group attached, and it forms a salt with hydrochloric acid.

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of (1,3-Dioxolan-4-yl)methanamine hydrochloride and its derivatives have been a subject of interest in scientific research. For instance, Zhai Zhi-we (2014) described the synthesis of a novel 1,3-dithiolane compound through a condensation reaction, emphasizing the importance of this compound in organic chemistry (Zhai, 2014).

Chemical Synthesis Pathways

- In the field of chemical synthesis, these compounds are used as intermediates or reactants. For example, Hicks et al. (1984) developed an efficient synthesis method for 1-chloro-2-propanone-2-14C as a precursor to 2-methyl-1,3-dioxolane-2-14C-2-methanamine, demonstrating the compound's role in complex chemical synthesis (Hicks et al., 1984).

Applications in HIV Research

- Research by Bran̊alt et al. (1996) involved the synthesis of 1,3-dioxolan-2-ylnucleosides as potential inhibitors of HIV, illustrating the compound's relevance in antiviral research (Bran̊alt et al., 1996).

Catalysis and Chemical Reactions

- The compound has also been used in catalysis and other chemical reactions. Jung et al. (2000) synthesized (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol for use in asymmetric synthesis, demonstrating its utility in chiral chemistry (Jung et al., 2000).

Renewable Material Conversion

- Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting the compound's role in transforming renewable materials into valuable chemicals (Deutsch et al., 2007).

Photocytotoxicity and Imaging Studies

- Basu et al. (2014) explored Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for their photocytotoxic properties and potential in cellular imaging, indicating the compound's significance in medical research (Basu et al., 2014).

Synthesis of Platinum(II) Complexes

- The synthesis of 1,3-dioxolane-2-(2-ethanamine)-2-methanamine platinum(II) complexes by Kim et al. (1994) highlights its application in creating novel compounds with potential therapeutic applications (Kim et al., 1994).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

1,3-dioxolan-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-1-4-2-6-3-7-4;/h4H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJMPRCKJPUKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2426132.png)

![6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine](/img/structure/B2426133.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2426134.png)

![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2426135.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2426142.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426146.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2426147.png)

![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426149.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426150.png)

![N-[1-cyano-2-(dimethylamino)-1-methylethyl]-5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzamide](/img/structure/B2426152.png)